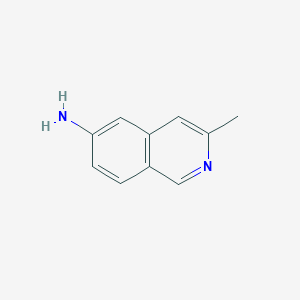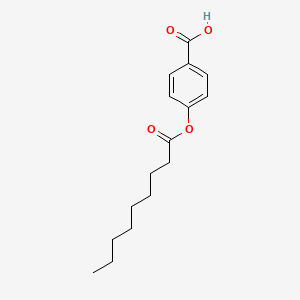
4-(壬酰氧)苯甲酸
描述
4-(Nonanoyloxy)benzoic acid , also known as 4-n-Nonyloxybenzoic acid or p-(Nonyloxy)benzoic acid , has the chemical formula C₁₆H₂₄O₃ . It is a compound with a molecular weight of 264.36 g/mol . This acid plays a crucial role in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates. Additionally, it finds application in the preparation of medicinal compounds .
科学研究应用
镧系配位化合物:
- 小标题:发光性质
- 内容:Sivakumar 等(2010 年)的研究探索了 4-苯甲氧基苯甲酸衍生物在合成镧系配位化合物中的应用。测试了这些化合物的物理光学性质,这些性质受给电子或夺电子取代基的影响,取代基影响配体的电子密度,进而影响 Tb(3+) 配合物的发光 (Sivakumar、Reddy、Cowley 和 Vasudevan,2010)。
漂白活化剂:
- 小标题:漂白中的合成和应用
- 内容:赵静(2011 年)专注于合成 4-壬酰氧基苯甲酸作为漂白活化剂。这项研究包括优化反应条件和表征产物。合成的酸在漂白工艺中显示出潜在的应用 (李赵静,2011)。
聚合物改性:
- 小标题:增强聚合物性能
- 内容:Gorodov 等(2018 年)研究了苯甲酸片段对聚二甲基硅氧烷的改性,揭示了加入苯甲酸会导致聚合物的热学和流变性质发生变化。这种改性导致玻璃化转变温度发生变化,并影响共聚物的结晶行为 (Gorodov、Tikhonov、Buzin、Vasil’ev、Milenin、Shragin、Papkov 和 Muzafarov,2018)。
液晶性质:
- 小标题:分子取向和稳定性
- 内容:Kato 等(1993 年)对液晶苯甲酸衍生物进行了研究,考察了它们的分子取向和氢键二聚体的稳定性。这项研究提供了对这些化合物在不同相中的行为的见解,影响了它们在液晶技术中的潜在应用 (Takashi Kato、Chihiro Jin、F. Kaneuchi 和 T. Uryu,1993)。
属性
IUPAC Name |
4-nonanoyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXVXVYQAUIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393685 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35179-36-3 | |
| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

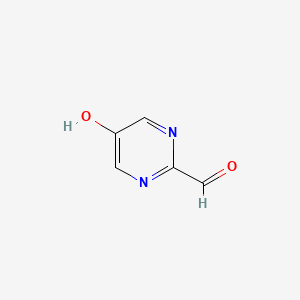
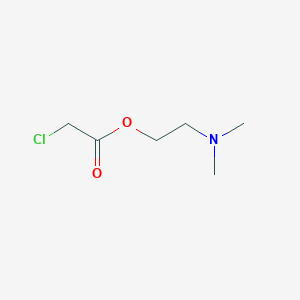
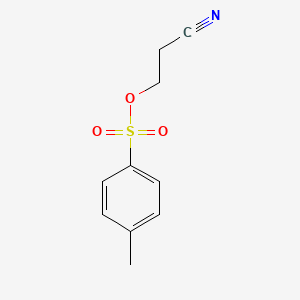
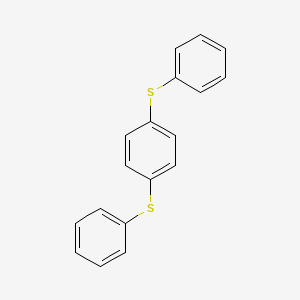

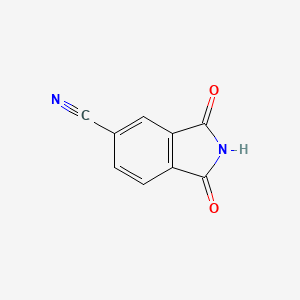
![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)


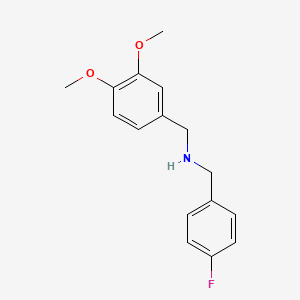
![4-[4-(Bis(2-hydroxyethyl)amino)phenyl]butanoic acid](/img/structure/B3051569.png)
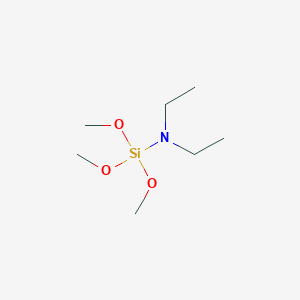
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)
